molecular formula C9H9ClO3 B1520047 Methyl 2-chloro-5-methoxybenzoate CAS No. 54810-63-8

Methyl 2-chloro-5-methoxybenzoate

Cat. No. B1520047
CAS RN: 54810-63-8
M. Wt: 200.62 g/mol
InChI Key: OXUBUSSEVOLEPD-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-methoxybenzoate” is a chemical compound with the molecular formula C9H9ClO3 . It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da .


Synthesis Analysis

The synthesis of “Methyl 2-chloro-5-methoxybenzoate” involves various chemical reactions. For instance, one method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at temperatures between -10 and 0°C . Another method involves a cross dehydrogenative arylation (CDA) of a benzylic C-H bond with arenes by iron catalysis .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-5-methoxybenzoate” is represented by the InChI code 1S/C9H9ClO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

“Methyl 2-chloro-5-methoxybenzoate” can participate in various chemical reactions. For example, it has been used as a reactant in the preparation of aryl-1,3,5-triazine derivatives .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-methoxybenzoate” is a liquid at room temperature . It has a molecular weight of 200.62 . The compound is sealed in dry conditions and stored at room temperature .

Scientific Research Applications

  • Organic Synthesis

    • Methyl 2-chloro-5-methoxybenzoate can be used as a building block in the synthesis of more complex organic compounds .
  • Medicinal Chemistry

    • Similar compounds have been used in the synthesis of pharmaceuticals .
  • Materials Science

    • Organic compounds like this one can be used in the synthesis of new materials .
  • Biochemistry

    • Methyl 2-chloro-5-methoxybenzoate could potentially be used in biochemical research .
  • Pest Control

    • Methyl 5-chloro-2-methoxybenzoate has been found to inhibit copulatory behaviour in male Ixodes ricinus (a species of tick) .
  • Histamine H4 Receptor Ligands

    • 4-Chloro-2-(methoxycarbonyl)anisole, a similar compound, is used in the preparation of aryl-1,3,5-triazine derivatives as histamine H4 receptor ligands .

Safety And Hazards

“Methyl 2-chloro-5-methoxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation and respiratory tract irritation . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

methyl 2-chloro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUBUSSEVOLEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657863
Record name Methyl 2-chloro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-methoxybenzoate

CAS RN

54810-63-8
Record name Methyl 2-chloro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Hirose, M Yamazaki, M Nogata… - The Journal of …, 2019 - ACS Publications
We developed a mild aromatic halogenation reaction using a combination of N-halosuccinimide and PhSSiMe 3 or PhSSPh. Less reactive aromatic compounds, such as methyl 4-…
Number of citations: 23 pubs.acs.org
L Gomez, R Xu, W Sinko, B Selfridge… - Journal of Medicinal …, 2018 - ACS Publications
… The combined organics were washed with H 2 O (50 mL), dried over Na 2 SO 4 , filtered, and concentrated in vacuo to afford methyl 2-chloro-5-methoxybenzoate (5.2 g, 89% yield) as a …
Number of citations: 12 pubs.acs.org
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is the enzyme degrading the endocannabinoid 2-arachidonoylglycerol, and it is involved in several physiological and pathological processes. The …
Number of citations: 42 pubs.acs.org
TB Callis, TA Reekie, J O'Brien-Brown, ECN Wong… - Tetrahedron, 2018 - Elsevier
Herein we describe our recent attempts to target the P2X 7 receptor for potential treatment of neurological disorders. This work focusses on different polycycles including carborane, …
Number of citations: 6 www.sciencedirect.com
R HARA - pubs.rsc.org
View Article Online/Journal Homepage/Table of Contents for this issue i. 154 ABSTRACTS OF CHEMICAL YAPERS. of monobasic fatty acids, starting with formic acid, and of dibasic …
Number of citations: 2 pubs.rsc.org

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